molecular formula C18H15N5O2S B14101459 N-[3-(methylsulfanyl)phenyl]-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide

N-[3-(methylsulfanyl)phenyl]-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide

Cat. No.: B14101459
M. Wt: 365.4 g/mol
InChI Key: HMUXWFFYHVUJNV-UHFFFAOYSA-N
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Description

N-[3-(methylsulfanyl)phenyl]-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused with a quinazoline moiety, and a phenyl group substituted with a methylsulfanyl group. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Chemical Reactions Analysis

N-[3-(methylsulfanyl)phenyl]-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the quinazoline moiety, using reducing agents such as sodium borohydride.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-[3-(methylsulfanyl)phenyl]-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(methylsulfanyl)phenyl]-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide involves its interaction with various molecular targets and pathways. The compound is known to inhibit specific enzymes, such as carbonic anhydrase and cholinesterase, which play crucial roles in biological processes . By inhibiting these enzymes, the compound can exert its antimicrobial and antitubercular effects. Additionally, its interaction with DNA and RNA can lead to the inhibition of viral replication, making it a potential anti-HIV agent .

Comparison with Similar Compounds

N-[3-(methylsulfanyl)phenyl]-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide can be compared with other triazoloquinazoline derivatives, such as:

The uniqueness of this compound lies in its combination of a triazole ring with a quinazoline moiety, along with the presence of a methylsulfanyl-substituted phenyl group, which imparts distinct chemical and biological properties to the compound.

Properties

Molecular Formula

C18H15N5O2S

Molecular Weight

365.4 g/mol

IUPAC Name

N-(3-methylsulfanylphenyl)-2-(5-oxotriazolo[1,5-a]quinazolin-4-yl)acetamide

InChI

InChI=1S/C18H15N5O2S/c1-26-13-6-4-5-12(9-13)20-16(24)11-22-17-10-19-21-23(17)15-8-3-2-7-14(15)18(22)25/h2-10H,11H2,1H3,(H,20,24)

InChI Key

HMUXWFFYHVUJNV-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CN2C3=CN=NN3C4=CC=CC=C4C2=O

Origin of Product

United States

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